N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine
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Overview
Description
N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring attached to a pyrazole moiety through a fluorinated propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Coupling with Cyclopropanamine: The final step involves coupling the fluorinated pyrazole with cyclopropanamine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amines, thioethers
Scientific Research Applications
N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the role of fluorinated compounds in biological systems, including their metabolic stability and bioavailability.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with the target . The cyclopropane ring provides rigidity to the molecule, which can influence its binding conformation and overall activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine
- N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclobutanamine
- N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopentanamine
Uniqueness
This compound is unique due to its combination of a fluorinated pyrazole and a cyclopropane ring. This combination imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity, which are not commonly found in other similar compounds .
Properties
Molecular Formula |
C9H14FN3 |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
N-[3-fluoro-1-(1H-pyrazol-5-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C9H14FN3/c10-5-3-8(12-7-1-2-7)9-4-6-11-13-9/h4,6-8,12H,1-3,5H2,(H,11,13) |
InChI Key |
MNUZJIHWZTXTLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CCF)C2=CC=NN2 |
Origin of Product |
United States |
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